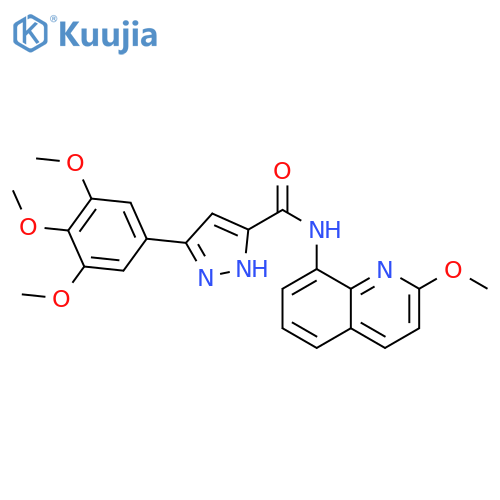Cas no 1319149-17-1 (N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide)

N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide
- N-(2-methoxyquinolin-8-yl)-5-(3,4,5-trimethoxyphenyl)pyrazolidine-3-carboxamide
- 1319149-17-1
-
- インチ: 1S/C23H22N4O5/c1-29-18-10-14(11-19(30-2)22(18)32-4)16-12-17(27-26-16)23(28)24-15-7-5-6-13-8-9-20(31-3)25-21(13)15/h5-12H,1-4H3,(H,24,28)(H,26,27)
- InChIKey: UQULXVFJSJZNCQ-UHFFFAOYSA-N
- ほほえんだ: N1C(C(NC2C3C(C=CC=2)=CC=C(OC)N=3)=O)=CC(C2=CC(OC)=C(OC)C(OC)=C2)=N1
計算された属性
- せいみつぶんしりょう: 438.19031994g/mol
- どういたいしつりょう: 438.19031994g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 32
- 回転可能化学結合数: 7
- 複雑さ: 611
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 103Ų
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5893-0262-20mg |
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide |
1319149-17-1 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5893-0262-5μmol |
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide |
1319149-17-1 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5893-0262-50mg |
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide |
1319149-17-1 | 50mg |
$160.0 | 2023-09-09 | ||
| Life Chemicals | F5893-0262-5mg |
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide |
1319149-17-1 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5893-0262-15mg |
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide |
1319149-17-1 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F5893-0262-10μmol |
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide |
1319149-17-1 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5893-0262-1mg |
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide |
1319149-17-1 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5893-0262-2μmol |
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide |
1319149-17-1 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5893-0262-20μmol |
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide |
1319149-17-1 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5893-0262-10mg |
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide |
1319149-17-1 | 10mg |
$79.0 | 2023-09-09 |
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide 関連文献
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamideに関する追加情報
Comprehensive Overview of N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide (CAS No. 1319149-17-1)
The compound N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide, identified by its CAS No. 1319149-17-1, is a sophisticated heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structure, combining a quinoline moiety with a trimethoxyphenyl-substituted pyrazole core, positions it as a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds that play a pivotal role in modulating cellular signaling pathways.
In recent years, the search for novel small molecule therapeutics has intensified, driven by the need for targeted treatments in oncology and inflammatory diseases. The N-(2-methoxyquinolin-8-yl) derivative stands out due to its ability to interact with specific protein targets, such as PI3K and mTOR, which are frequently dysregulated in cancer. This aligns with the growing trend of precision medicine, where compounds like 1319149-17-1 are tailored to address specific genetic mutations or pathway aberrations.
The synthesis of N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide involves multi-step organic reactions, including condensation and cyclization strategies, to achieve high purity and yield. Its pyrazole-carboxamide scaffold is particularly noteworthy, as it mimics natural ligands, enhancing its bioavailability and binding affinity. This has led to its inclusion in high-throughput screening libraries, where it is evaluated alongside other quinoline-based analogs for drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Beyond its therapeutic potential, CAS No. 1319149-17-1 is also a subject of interest in computational chemistry. Molecular docking studies and QSAR (Quantitative Structure-Activity Relationship) models are frequently employed to predict its interactions with biological targets. These in silico approaches are complemented by experimental data, creating a robust framework for understanding its mechanism of action. Such interdisciplinary research is critical in the era of AI-driven drug discovery, where algorithms accelerate the identification of lead compounds.
The compound's trimethoxyphenyl group is another focal point, as it is often associated with tubulin polymerization inhibition, a mechanism exploited by several anticancer agents. This has sparked investigations into whether 1319149-17-1 could synergize with existing chemotherapeutics, addressing challenges like drug resistance. Additionally, its methoxyquinolin segment may contribute to anti-inflammatory effects, broadening its applicability to autoimmune disorders.
From a commercial perspective, N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide is available as a research chemical for academic and industrial laboratories. Its CAS registry entry ensures traceability and quality control, which are paramount in preclinical studies. Suppliers often highlight its >95% purity, catering to the stringent requirements of pharmaceutical R&D.
In summary, CAS No. 1319149-17-1 exemplifies the convergence of structural ingenuity and biological relevance. As the scientific community continues to explore its full potential, this compound may emerge as a cornerstone in the development of next-generation therapeutics, particularly in oncology and immunology. Its study also underscores the importance of heterocyclic chemistry in addressing unmet medical needs.
1319149-17-1 (N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide) 関連製品
- 1388072-38-5(3-[3-(trifluoromethyl)phenyl]azetidin-3-ol)
- 946932-84-9(1-Propyl-1H-indazole-6-carboxylic acid)
- 2054-14-0(2,2-bis(4-fluorophenyl)acetaldehyde)
- 66549-33-5(6-(3-methylphenyl)pyridazin-3-ol)
- 689251-97-6((2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic Acid)
- 124285-37-6(2-Hydrazinyl-4,5-dimethylthiazole)
- 2309604-07-5(2-methoxy-5-{2-methyl-2-(thiophen-3-yl)propylsulfamoyl}benzamide)
- 941898-21-1(7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylphenyl)methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one)
- 1421747-19-4(N-Hydroxy Lorcaserin)
- 2731007-18-2(Methyl 5,6-dimethylpyridazine-3-carboxylate)



